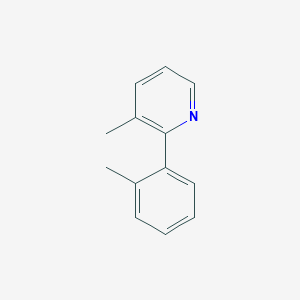

3-Methyl-2-(2-methylphenyl)pyridine

Description

Properties

CAS No. |

10273-92-4 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3-methyl-2-(2-methylphenyl)pyridine |

InChI |

InChI=1S/C13H13N/c1-10-6-3-4-8-12(10)13-11(2)7-5-9-14-13/h3-9H,1-2H3 |

InChI Key |

ALMBAJRXEYSOTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC=C2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity, stability, and applications of 3-methyl-2-(2-methylphenyl)pyridine are influenced by its substituents. Below is a comparison with key structural analogues:

Physicochemical Properties

Melting Points :

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce electron density on the pyridine ring, altering reactivity in electrophilic substitution . Electron-donating groups (e.g., -OCH₃) enhance π-backbonding in metal complexes, influencing catalytic activity .

Preparation Methods

Thiocarbonylthio Intermediate Hydrolysis

Smith et al. (1995) and El-Hiti (2003) describe the synthesis via acid hydrolysis of 3-(diisopropylaminothiocarbonylthio)-2-(2-methylbenzoylamino)pyridine. The process involves:

-

Thiocarbonylthio Formation : Reaction of 2-aminopyridine with diisopropylcarbamoyl chloride and carbon disulfide in tetrahydrofuran (THF).

-

Acid Hydrolysis : Refluxing in 6M HCl for 12 hours to cleave the thiocarbonyl group, yielding the pyridine core.

-

Crystallization : Purification via diethyl ether recrystallization affords colorless crystals (89% yield).

Reaction Conditions :

-

Temperature: 110°C (reflux).

-

Solvent: Hydrochloric acid (6M).

-

Key Advantage: High regioselectivity for the 2-(2-methylphenyl) substituent.

Catalytic Synthesis Under High-Pressure Conditions

Loop Reactor-Based Process

CA2763574C discloses a continuous process for synthesizing 3-methyl-pyridine precursors, adaptable for 3-methyl-2-(2-methylphenyl)pyridine. The method uses:

-

Feedstocks : Formaldehyde, paracetaldehyde, ammonia, and acetic acid.

-

Catalyst Solution : 75% water, 15% ammonia, 10% acetic acid.

-

Reactor : Jet-loop reactor at 278°C and 100 bar pressure.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Molar Ratio (CH₂O:Paracetaldehyde) | 0.7–1.4 Mol/Mol |

| Retention Time | 20 minutes (continuous) |

| Yield of 3-Methylpyridine | 64.6% (based on CH₂O) |

This method emphasizes scalability, with a space-time yield of 10.02 kg/h in a 100L reactor.

Multi-Step Organic Synthesis via Acylation

Pyridine-Mediated Acylation

A supporting document from the Royal Society of Chemistry details acylation in pyridine solvent, applicable for introducing methylphenyl groups. For example:

-

Acylation of 2-Hydroxyacetophenone : Reacted with benzoyl chloride in pyridine at 0°C to form an ester intermediate.

-

Cyclization : Heating the ester with ammonium acetate in acetic acid under reflux forms the pyridine ring.

Typical Conditions :

-

Solvent: Pyridine (3 mL per 2 g substrate).

-

Temperature: 0°C (initial), then room temperature.

Comparative Analysis of Methods

Yield and Selectivity

Q & A

Q. What are the standard synthetic routes for 3-Methyl-2-(2-methylphenyl)pyridine?

A common method involves acylation reactions where a methyl-substituted phenyl compound reacts with a pyridine derivative under reflux conditions. For example, coupling 2-methylphenylmagnesium bromide with 3-methylpyridine precursors in the presence of catalysts like palladium or copper can yield the target compound. Optimization of solvent polarity (e.g., using DMF or toluene) and temperature control are critical to minimize side products .

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

Q. What safety precautions are required when handling this compound?

Referencing safety data sheets:

Q. How is preliminary biological activity screening conducted for this compound?

Initial assays include:

- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential).

- Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

- Directed metalation : Use directing groups (e.g., -OMe) on the pyridine ring to control substitution sites.

- Cross-coupling catalysis : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to enhance positional accuracy .

- Computational modeling : DFT calculations predict favorable transition states to guide synthetic design .

Q. What strategies resolve contradictions in spectral or bioactivity data?

- Advanced NMR : 2D techniques (COSY, HSQC) clarify ambiguous proton environments.

- Meta-analysis : Compare datasets across studies to identify outliers (e.g., solvent polarity effects on NMR shifts) .

- Dose-response validation : Replicate bioassays under standardized conditions (e.g., fixed pH, temperature) .

Q. How can computational tools enhance understanding of its biological interactions?

- Molecular docking : Predict binding affinities to targets like kinase enzymes (e.g., EGFR) using AutoDock Vina .

- MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales.

- ADMET prediction : Tools like SwissADME assess absorption/toxicity profiles early in drug development .

Q. What methodologies assess long-term stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.